molecular formula C14H17ClN2 B14159732 2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine CAS No. 37425-82-4

2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine

Cat. No.: B14159732
CAS No.: 37425-82-4
M. Wt: 248.75 g/mol
InChI Key: YBLMWQPMYCSAAE-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a chloro group, a pyrrolidinylidene group, and a benzenamine structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine typically involves the reaction of 2-chlorobenzenamine with 2-methyl-1-propenyl pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.

Scientific Research Applications

2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool for probing the function of specific biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1-(2-methyl-1-propenyl)-2-pyrrolidinylidene)benzenamine: This compound is unique due to its specific structure and combination of functional groups.

    2-Chlorobenzenamine: This compound is similar but lacks the pyrrolidinylidene group.

    2-Methyl-1-propenyl pyrrolidine: This compound is similar but lacks the chloro and benzenamine groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

37425-82-4

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(2-methylprop-1-enyl)pyrrolidin-2-imine

InChI

InChI=1S/C14H17ClN2/c1-11(2)10-17-9-5-8-14(17)16-13-7-4-3-6-12(13)15/h3-4,6-7,10H,5,8-9H2,1-2H3

InChI Key

YBLMWQPMYCSAAE-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCC1=NC2=CC=CC=C2Cl)C

Origin of Product

United States

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